REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][CH2:2]1.[C-:8]#[N:9].[K+].[OH-].[NH4+:12].[Cl-].[NH4+]>CO>[NH2:12][C:4]1([C:8]#[N:9])[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
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150 g
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Type
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reactant
|
Smiles
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O1CCC(CC1)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
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reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
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[OH-].[NH4+]
|
Name
|
|
Quantity
|
161 g
|
Type
|
reactant
|
Smiles
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[Cl-].[NH4+]
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the reaction mixture was cooled
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Type
|
CUSTOM
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Details
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quenched with cold brine (2000 mL)
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Type
|
EXTRACTION
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Details
|
extracted with dichloromethane (4×1500 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCOCC1)C#N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |